molecular formula C15H11ClN2O3S3 B2781722 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896285-75-9

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2781722
CAS RN: 896285-75-9
M. Wt: 398.89
InChI Key: SBIJYPCETLLAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound has shown promising results in various scientific studies, and its unique properties make it an interesting subject for further research.

Scientific Research Applications

Anticancer Activity

One study involved the synthesis of derivatives of indapamide, among which a compound demonstrated significant proapoptotic activity on melanoma cell lines, indicating its potential as an anticancer agent. This compound showed growth inhibition and was further investigated for its effectiveness against different melanoma cancer cell lines, highlighting its anticancer activities with specific IC50 values against these cells. Additionally, the compound was examined as an inhibitor for several human carbonic anhydrase isoforms, showing inhibition with varying IC50 values (Ö. Yılmaz et al., 2015).

Cardiac Electrophysiological Activity

Another research area explored N-substituted imidazolylbenzamides or benzene-sulfonamides, showing potency in in vitro Purkinje fiber assays comparable to that of known selective class III agents. These findings suggest the 1H-imidazol-1-yl moiety as a viable alternative for producing class III electrophysiological activity in the N-substituted benzamide series, highlighting potential applications in cardiac arrhythmia treatment (T. K. Morgan et al., 1990).

Microbial Transformations

Research on microbial degradation of related compounds by Streptomyces species indicates pathways involving reductive cleavage, methylation, and further oxidation of the metabolites. This study provides insights into the microbial metabolism of such compounds, which could be relevant for understanding their environmental fate and designing bioremediation strategies (B. Stumpf et al., 2004).

Antimicrobial and Antifungal Agents

The synthesis and evaluation of N-benzothiazol-2-yl-amides for antimicrobial activity revealed that some compounds exhibited potent activity against both gram-positive and gram-negative bacterial strains, as well as fungal strains. These findings suggest potential applications in developing new antimicrobial and antifungal therapies (D. Bikobo et al., 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-1 and COX-2 are involved in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and pain. 5-LOX is involved in the synthesis of leukotrienes, which are also involved in inflammatory responses .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, exhibiting IC50 values in the range of 0.76–9.01 μM . This means that it can effectively inhibit the activity of COX-2 at these concentrations. The compound also

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S3/c1-24(20,21)10-4-2-3-9(7-10)14(19)18-15-17-11(8-22-15)12-5-6-13(16)23-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIJYPCETLLAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.